3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine
CAS No.: 1049337-20-3
Cat. No.: VC11917168
Molecular Formula: C22H21ClN4O2
Molecular Weight: 408.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049337-20-3 |
|---|---|
| Molecular Formula | C22H21ClN4O2 |
| Molecular Weight | 408.9 g/mol |
| IUPAC Name | (4-chlorophenyl)-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C22H21ClN4O2/c1-29-20-5-3-2-4-18(20)19-10-11-21(25-24-19)26-12-14-27(15-13-26)22(28)16-6-8-17(23)9-7-16/h2-11H,12-15H2,1H3 |
| Standard InChI Key | ATPLQFZAOCTJJC-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
| Canonical SMILES | COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s IUPAC name, 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine, reflects its hybrid structure combining pyridazine, piperazine, and substituted aromatic moieties. Its molecular formula is C23H20ClN5O2, with a molecular weight of 441.89 g/mol. The pyridazine core (a six-membered ring with two adjacent nitrogen atoms) is substituted at position 3 with a piperazine group bearing a 4-chlorobenzoyl moiety and at position 6 with a 2-methoxyphenyl group .
Molecular Geometry and Key Features
X-ray crystallography data for analogous compounds reveal planar pyridazine rings with piperazine adoptions in chair conformations. The 4-chlorobenzoyl group introduces electron-withdrawing effects, while the 2-methoxyphenyl substituent contributes steric bulk and lipophilicity. These features influence receptor binding and pharmacokinetic properties .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClN5O2 |
| Molecular Weight | 441.89 g/mol |
| Hydrogen Bond Donors | 1 (piperazine NH) |
| Hydrogen Bond Acceptors | 5 (pyridazine N, carbonyl O) |
| LogP (Predicted) | 3.2 ± 0.5 |
Synthetic Pathways and Optimization
General Synthesis Strategies
The synthesis typically involves multi-step protocols:
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Pyridazine Core Formation: Cyclocondensation of 1,4-diketones with hydrazines yields 3,6-disubstituted pyridazines . For example, reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds (e.g., cyanoacetic acid) in acetic anhydride produces pyridazin-3-ones .
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Piperazine Functionalization: N-alkylation of piperazine with 4-chlorobenzoyl chloride introduces the benzoyl group .
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Coupling Reactions: Mitsunobu or nucleophilic aromatic substitution links the piperazine and pyridazine moieties .
Key Reaction Conditions
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Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for coupling steps .
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Catalysts: Phase-transfer catalysts (e.g., 18-crown-6) enhance reaction rates but require careful handling due to toxicity .
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Temperature: Reflux conditions (80–120°C) are common, though lower temperatures minimize byproducts .
Example Synthesis Pathway:
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Step 1: Synthesis of 6-(2-methoxyphenyl)pyridazine-3(2H)-one via cyclocondensation .
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Step 2: N-Alkylation with 1-(4-chlorobenzoyl)piperazine under basic conditions .
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Step 3: Purification via recrystallization from ethanol or column chromatography.
Pharmacological Activities
α1-Adrenoceptor Antagonism
Analogous piperazine-pyridazine derivatives exhibit potent α1-adrenoceptor antagonism, relevant for treating benign prostatic hyperplasia (BPH) and hypertension . The 4-chlorobenzoyl group enhances selectivity for prostatic α1A-receptors over vascular α1B-subtypes, reducing cardiovascular side effects .
Anti-Inflammatory and Analgesic Effects
Pyridazinones demonstrate COX-2 inhibition and prostaglandin E2 (PGE2) suppression . For example, ABT-963, a structurally related compound, shows a COX-2/COX-1 selectivity ratio of 276:1, suggesting potential for arthritis treatment . The methoxyphenyl moiety in 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine may similarly modulate inflammatory pathways.
Antimicrobial Activity
Pyridazine derivatives with electron-withdrawing substituents (e.g., chloro, nitro) exhibit broad-spectrum antimicrobial effects. Minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli range from 8–32 µg/mL .
Chemical Reactivity and Stability
Degradation Pathways
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Hydrolysis: The amide bond in the piperazine moiety is susceptible to acidic/basic hydrolysis, forming 4-chlorobenzoic acid and piperazine derivatives.
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Oxidation: The pyridazine ring undergoes oxidation with KMnO4 or CrO3, yielding pyridazine N-oxides.
Solubility and Formulation Challenges
With a logP of ~3.2, the compound is poorly water-soluble. Strategies to improve bioavailability include:
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Salt Formation: Hydrochloride salts enhance aqueous solubility .
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Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve dissolution rates .
Therapeutic Applications and Clinical Prospects
Benign Prostatic Hyperplasia (BPH)
Preclinical studies of related compounds show 50–70% reduction in intraurethral pressure in rodent models, comparable to tamsulosin . Clinical trials are warranted to assess efficacy and uroselectivity.
Inflammatory Disorders
COX-2 inhibition and IL-6 suppression suggest potential in rheumatoid arthritis and neuropathic pain .
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